

The Discovery and Isolation of Chlorophyll B: A Technical Guide

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Compound of Interest

Compound Name: Chlorophyll B

Cat. No.: B190789

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Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **chlorophyll b**. It details the historical context of its identification, outlines modern and classical experimental protocols for its extraction and purification, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of **chlorophyll b** through the chlorophyll cycle. Methodologies are presented with the necessary detail to be replicated in a laboratory setting, and logical workflows are visualized to enhance understanding.

Introduction: A Historical Perspective

The journey to understanding the green pigment of plants was a gradual one. In 1817, French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier first isolated the green pigment from leaves and named it "chlorophyll". For decades, chlorophyll was believed to be a single substance. However, it was the pioneering work of German chemist Richard Willstätter and his collaborator Arthur Stoll in the early 20th century that revolutionized this understanding.

Between 1906 and 1914, through meticulous experimentation, Willstätter established that chlorophyll is not a single entity but a mixture of two distinct compounds: a blue-green component he named chlorophyll a and a yellow-green component, **chlorophyll b**^[1]. His innovative use of solvent partitioning and early chromatographic techniques allowed for their

separation and laid the groundwork for elucidating their chemical structures, including the crucial discovery of magnesium as a central atom[1]. This seminal work earned Willstätter the Nobel Prize in Chemistry in 1915.

Physicochemical Properties of Chlorophyll B

Chlorophyll b is structurally similar to chlorophyll a, with the primary difference being a formyl group (-CHO) in place of a methyl group (-CH₃) on the second pyrrole ring (ring B). This seemingly minor substitution has a significant impact on its light absorption properties.

Property	Chlorophyll B	Reference
Molecular Formula	C ₅₅ H ₇₀ MgN ₄ O ₆	[2]
Molecular Weight	907.47 g/mol	[2]
Appearance	Yellow-green solid	[3]
Solubility	More soluble in polar solvents than chlorophyll a	
Absorption Maxima (in Diethyl Ether)	~453 nm and ~642 nm	
Absorption Maxima (in 90% Acetone)	~460 nm and ~647 nm	

Experimental Protocols for the Isolation and Quantification of Chlorophyll B

The isolation of **chlorophyll b** involves its extraction from plant tissues followed by chromatographic separation from chlorophyll a and other pigments like carotenoids and xanthophylls.

Extraction of Total Chlorophylls

The initial step in isolating **chlorophyll b** is the extraction of all pigments from the plant material. The choice of solvent is critical for extraction efficiency, with different solvents showing varying effectiveness depending on the plant species and its water content.

Protocol 1: Acetone Extraction

This is a widely used method for general chlorophyll extraction.

- **Sample Preparation:** Weigh approximately 1 gram of fresh leaf tissue, avoiding major veins.
- **Homogenization:** Grind the leaf tissue in a mortar and pestle with 10 mL of 80-90% aqueous acetone. The addition of a small amount of magnesium carbonate can help neutralize plant acids and prevent pheophytin formation.
- **Filtration:** Filter the homogenate through Whatman No. 1 filter paper into a volumetric flask.
- **Volume Adjustment:** Wash the mortar and pestle and the filter paper with additional acetone and add the washings to the filtrate. Adjust the final volume to a known quantity (e.g., 25 mL) with the acetone solution.
- **Storage:** Store the extract in a tightly sealed, dark container at 4°C to minimize degradation.

Protocol 2: Methanol and Ethanol Extraction

Studies have shown that for some plant and algal species, methanol or ethanol can be more efficient at extracting chlorophylls.

- **Sample Preparation:** As in Protocol 1.
- **Homogenization:** Grind the leaf tissue in a mortar and pestle with 10 mL of 100% methanol or 96% ethanol.
- **Incubation (Optional):** For some tissues, a brief incubation period (e.g., 24 hours at 4°C in the dark) can enhance extraction.
- **Centrifugation:** Centrifuge the homogenate to pellet the tissue debris.
- **Collection:** Carefully decant the supernatant containing the chlorophylls.

Comparative Efficiency of Extraction Solvents:

Solvent	Relative Efficiency	Notes	Reference
Methanol	High	Particularly effective for algae with tough cell walls.	
Ethanol	High	A good alternative to methanol, often showing comparable efficiency.	
Acetone (80-90%)	Medium-High	A versatile and widely used solvent, though may be less effective for some species.	
Dimethyl Sulfoxide (DMSO)	High	Can be very effective, especially with heating, but is a more hazardous solvent.	

Separation of Chlorophyll B

Once a total pigment extract is obtained, **chlorophyll b** must be separated from chlorophyll a and other pigments.

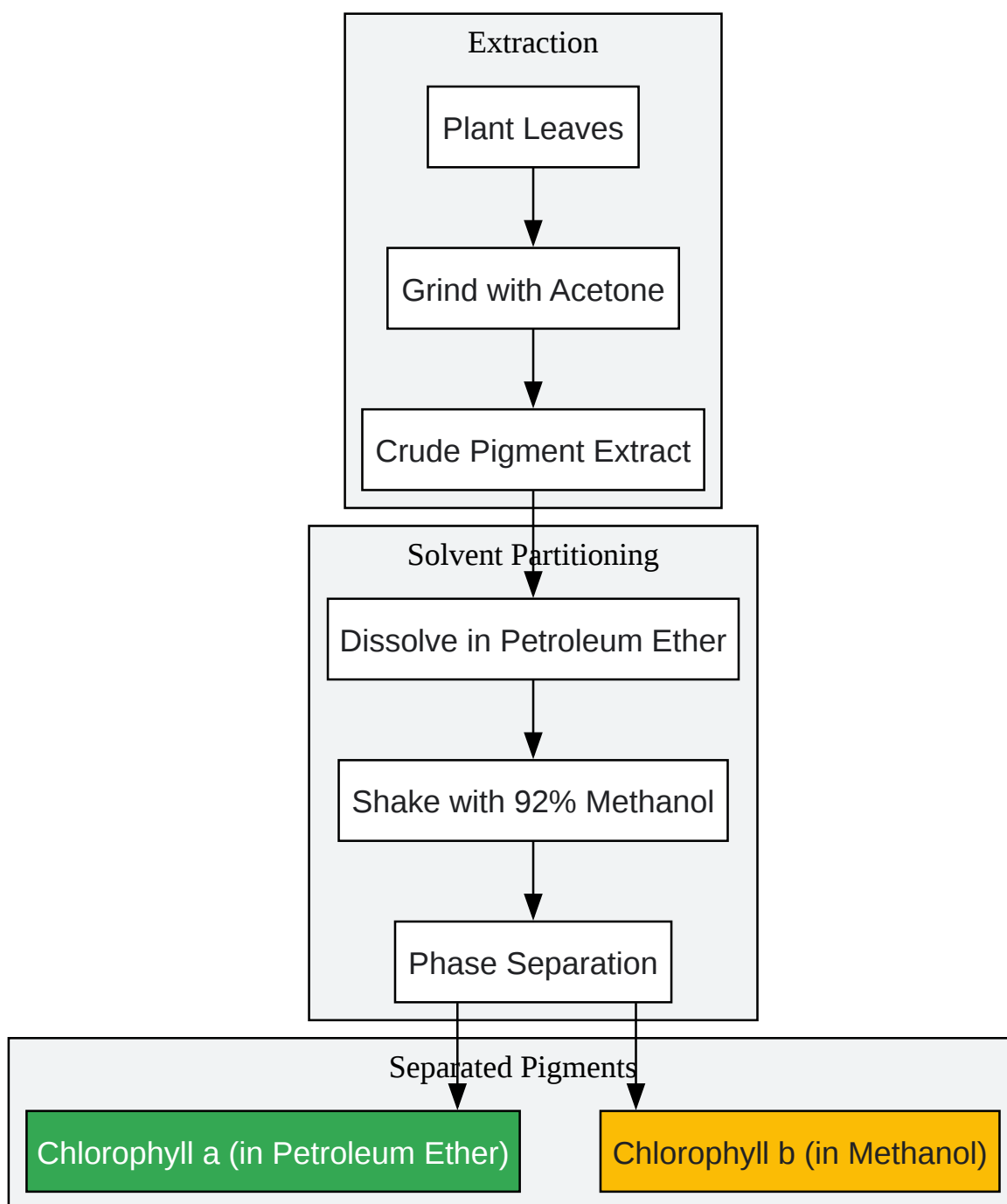
Protocol 3: Willstätter and Stoll's Solvent Partitioning Method (Classical Approach)

This historical method relies on the differential solubility of chlorophyll a and b in a two-phase solvent system.

- Initial Extraction: Prepare a concentrated pigment extract in a non-polar solvent like petroleum ether.
- Partitioning: Shake the petroleum ether extract with an equal volume of 92% methanol in a separatory funnel.
- Separation: Allow the two layers to separate. Chlorophyll a, being more non-polar, will preferentially remain in the upper petroleum ether layer, while the more polar **chlorophyll b**

will move into the lower methanol layer.

- Recovery: The two layers are collected separately. The process can be repeated to improve purity.



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Caption: Workflow of the Willstätter and Stoll solvent partitioning method.

Protocol 4: Column Chromatography

Column chromatography offers a more efficient and scalable method for separating chlorophylls.

- **Column Preparation:** Pack a chromatography column with a stationary phase such as silica gel or sucrose powder.
- **Sample Loading:** Concentrate the crude pigment extract and load it onto the top of the column.
- **Elution:** Elute the pigments with a non-polar solvent like hexane or a mixture of hexane and acetone. The different pigments will travel down the column at different rates based on their polarity and interaction with the stationary phase. Carotenes will elute first, followed by chlorophyll a, and then the more polar **chlorophyll b**.
- **Fraction Collection:** Collect the different colored bands as they elute from the column.

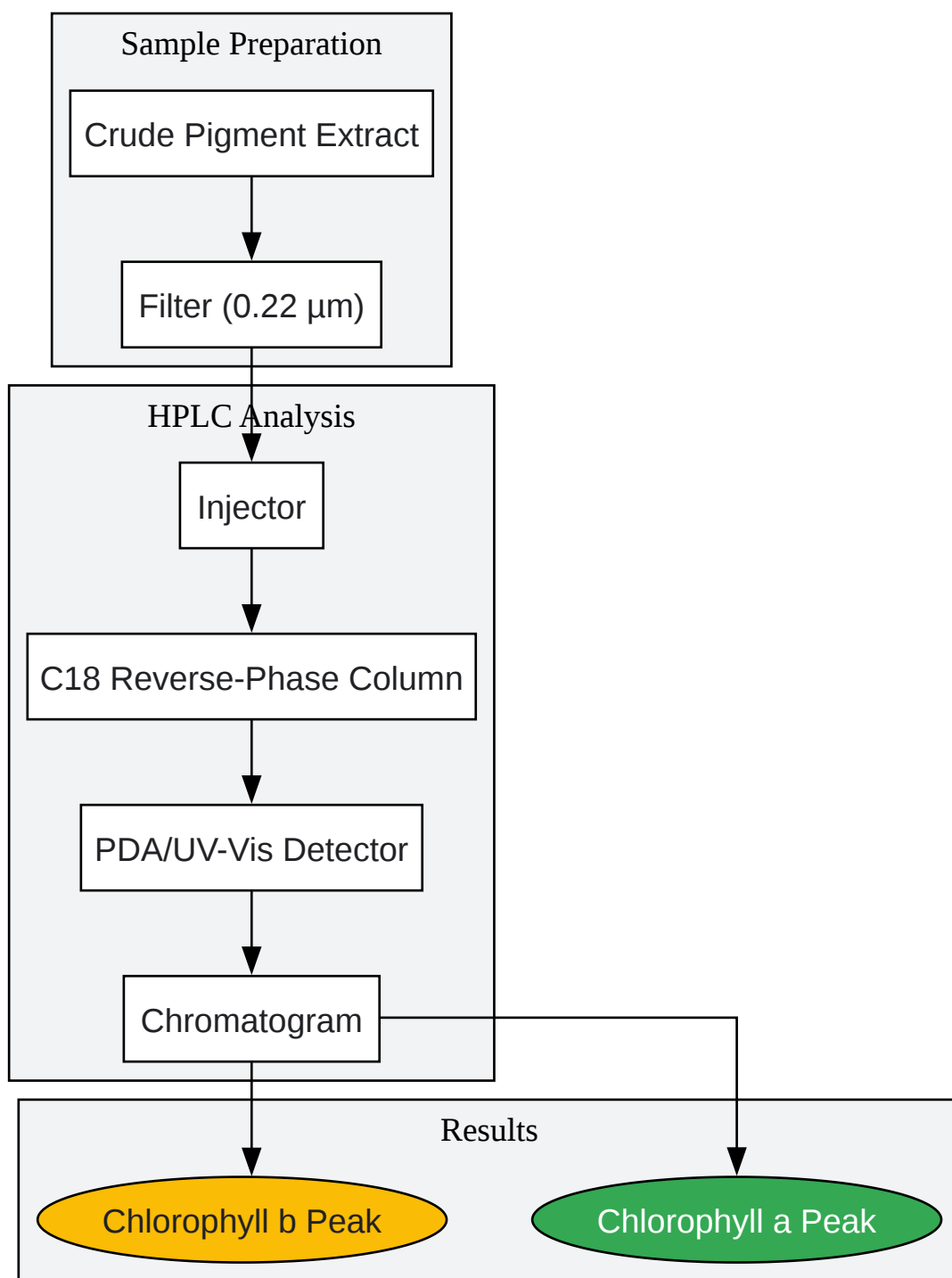
Protocol 5: High-Performance Liquid Chromatography (HPLC)

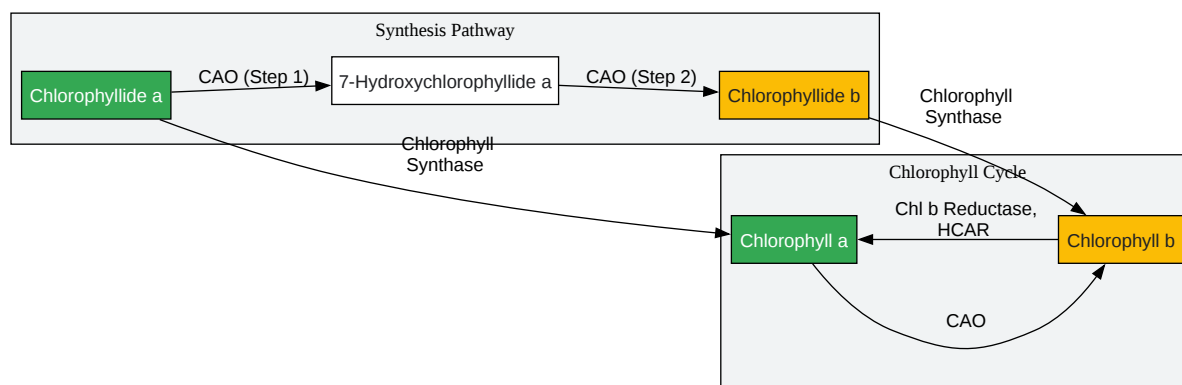
HPLC is the modern method of choice for the precise separation and quantification of chlorophylls.

- **Sample Preparation:** Filter the crude pigment extract through a 0.22 µm syringe filter.
- **Instrumentation:** Use an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.
- **Mobile Phase:** A gradient of solvents is typically used. A common system involves a gradient of an aqueous solvent (e.g., methanol/water/ammonium acetate) and an organic solvent (e.g., acetonitrile/ethyl acetate).
- **Injection and Separation:** Inject a small volume (e.g., 20 µL) of the filtered extract. The pigments will separate based on their polarity, with the more polar **chlorophyll b** having a

shorter retention time than chlorophyll a in a reverse-phase system.

- **Detection and Quantification:** Monitor the elution at the absorption maxima of the chlorophylls (e.g., 440 nm). The area under each peak is proportional to the concentration of the pigment.





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